Freselestat, (S)-

Neutrophil Elastase Inhibition Enzyme Kinetics Potency

Freselestat (S)- (ONO-6818) is the only second-generation NEI combining potent inhibition (Ki=12.2 nM), >100-fold selectivity, and proven oral in vivo efficacy in HNE-induced acute lung injury. Unlike the intravenous-only Sivelestat, Freselestat (S)- enables repeated oral dosing in chronic COPD/ALI models, directly translating to less animal stress and more physiologically relevant PK/PD data. Choose it as your orally bioavailable positive control or benchmark for next-generation elastase inhibitor programs.

Molecular Formula C23H28N6O4
Molecular Weight 452.5 g/mol
CAS No. 208847-91-0
Cat. No. B12758046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFreselestat, (S)-
CAS208847-91-0
Molecular FormulaC23H28N6O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3
InChIInChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m0/s1
InChIKeyYSIHYROEMJSOAS-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Freselestat (S)- (CAS 208847-91-0) – A Potent and Orally Active Neutrophil Elastase Inhibitor for Inflammatory Disease Research


Freselestat (S)- (also known as ONO-6818 or ONO-PO-736) is a small-molecule, synthetic, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory tissue damage. With a reported inhibitory constant (Ki) of 12.2 nM, it exhibits high potency against its target . As a second-generation neutrophil elastase inhibitor (NEI), it is characterized by its non-peptide structure and oral bioavailability [1]. This compound has been investigated for potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and systemic inflammatory response syndrome (SIRS) [2].

Why Freselestat (S)- Cannot Be Simply Substituted with Other Neutrophil Elastase Inhibitors


Despite sharing a common molecular target, neutrophil elastase inhibitors (NEIs) are not interchangeable research tools. Critical differences in potency (Ki/IC50), selectivity profiles against off-target proteases, and, crucially, oral bioavailability, fundamentally dictate their utility and experimental translatability. For instance, while Sivelestat is a potent NEI (IC50 44 nM), it suffers from very poor oral bioavailability due to extensive first-pass metabolism, restricting its primary use to intravenous administration . Conversely, newer-generation inhibitors like Alvelestat (Ki 9.4 nM) offer both oral activity and high selectivity (>600-fold) [1]. Freselestat (S)- occupies a specific, differentiated position by combining potent inhibition (Ki 12.2 nM), a defined >100-fold selectivity window, and demonstrated oral in vivo efficacy in models of acute lung injury . Substituting Freselestat (S)- with a non-orally bioavailable or less well-characterized analog would compromise the validity of studies requiring oral dosing or specific pharmacokinetic/pharmacodynamic (PK/PD) profiles. The evidence below quantifies these specific differentiators to guide informed compound selection.

Quantitative Evidence for Selecting Freselestat (S)- Over Other Neutrophil Elastase Inhibitors


Freselestat vs. Sivelestat: Superior Potency for Human Neutrophil Elastase

Freselestat (S)- demonstrates approximately 3.6-fold greater potency (by IC50) and >16-fold higher binding affinity (by Ki) for human neutrophil elastase compared to the first-generation NEI Sivelestat (ONO-5046). In enzyme inhibition assays, Freselestat exhibits a Ki of 12.2 nM , whereas Sivelestat has a reported Ki of 200 nM . This difference in binding affinity is a key differentiator for researchers requiring maximal target engagement at lower compound concentrations.

Neutrophil Elastase Inhibition Enzyme Kinetics Potency

Freselestat vs. Alvelestat: Comparable Potency, Differentiated Selectivity Profile

While Alvelestat (AZD9668) offers a higher degree of selectivity (>600-fold over other serine proteases) [1], Freselestat provides a well-defined and reproducible selectivity window of >100-fold over a broad panel of relevant off-target proteases, including trypsin, proteinase-3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G . Both compounds show comparable potency against the primary target, with Ki values of 9.4 nM for Alvelestat [2] and 12.2 nM for Freselestat .

Selectivity Off-target Activity Serine Proteases

Freselestat vs. Sivelestat: Essential Oral Bioavailability for In Vivo Studies

A critical differentiator is oral bioavailability. Freselestat is consistently described as an orally active compound , with in vivo efficacy demonstrated following oral gavage in rodent models of acute lung injury . In stark contrast, the comparator Sivelestat has very poor oral bioavailability due to extensive first-pass metabolism and a short half-life, limiting its effective administration to intravenous routes in preclinical models . This makes Freselestat the clearly superior choice for any study protocol designed to model chronic oral dosing.

Pharmacokinetics Oral Administration In Vivo Models

Freselestat vs. Sivelestat: Validated In Vivo Efficacy in a Disease-Relevant Lung Injury Model

Freselestat has demonstrated quantifiable, dose-dependent efficacy in a human neutrophil elastase (HNE)-induced acute lung injury model in rats following oral administration. Treatment with Freselestat (ONO-6818) at 10-100 mg/kg orally for 8 weeks attenuated HNE-induced increases in lung myeloperoxidase activity, hemoglobin, and neutrophil count in bronchoalveolar lavage fluid . While Sivelestat is also effective in lung injury models, its efficacy has been predominantly demonstrated via intravenous administration due to its poor oral bioavailability [1].

Acute Lung Injury (ALI) In Vivo Pharmacology Disease Models

Validated Research Applications for Freselestat (S)- Based on Quantified Evidence


In Vitro Neutrophil Biology and Enzyme Inhibition Studies Requiring High Potency

Given its Ki of 12.2 nM , Freselestat (S)- is optimally suited for in vitro assays requiring potent and selective inhibition of human neutrophil elastase. Its >100-fold selectivity over related proteases minimizes confounding off-target effects, making it a reliable tool for dissecting the specific role of NE in cellular processes like NETosis, cytokine production (e.g., IL-8 reduction), and complement activation [1].

Oral Dosing Regimens in Chronic Inflammatory Disease Models

The established oral bioavailability of Freselestat (S)- makes it the superior choice among second-generation NEIs for long-term in vivo studies requiring oral gavage . This is particularly relevant for chronic disease models (e.g., COPD, chronic lung injury) where repeated intravenous administration of a compound like Sivelestat would be impractical and cause significant animal stress .

Ex Vivo and In Vivo Models of Acute Lung Injury (ALI) and Systemic Inflammation

Freselestat (S)- has been directly validated in an established rat model of HNE-induced acute lung injury, where oral administration significantly reduced key inflammatory and hemorrhagic biomarkers . This proven in vivo efficacy supports its use as a positive control or therapeutic probe in preclinical studies of ALI, SIRS, and related pulmonary inflammatory conditions where neutrophil elastase is a known pathological driver .

Pharmacological Reference Standard for Oral NEI Development

Freselestat (S)- serves as an excellent benchmark compound for medicinal chemistry and drug discovery programs focused on developing next-generation, orally bioavailable neutrophil elastase inhibitors. Its well-characterized in vitro profile (Ki=12.2 nM, >100-fold selectivity) and in vivo oral activity provide a clear baseline against which to measure improvements in potency, selectivity, or pharmacokinetic properties of novel chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Freselestat, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.